3-Methyl-1-(10H-phenothiazin-10-YL)butan-1-one
説明
特性
CAS番号 |
828266-29-1 |
|---|---|
分子式 |
C17H17NOS |
分子量 |
283.4 g/mol |
IUPAC名 |
3-methyl-1-phenothiazin-10-ylbutan-1-one |
InChI |
InChI=1S/C17H17NOS/c1-12(2)11-17(19)18-13-7-3-5-9-15(13)20-16-10-6-4-8-14(16)18/h3-10,12H,11H2,1-2H3 |
InChIキー |
OCJFUPLSTZNULS-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
製品の起源 |
United States |
準備方法
The synthesis of 3-Methyl-1-(10H-phenothiazin-10-YL)butan-1-one typically involves the reaction of phenothiazine derivatives with appropriate alkylating agents under controlled conditions . Industrial production methods may vary, but they generally involve multi-step synthesis processes that ensure high purity and yield .
化学反応の分析
3-Methyl-1-(10H-phenothiazin-10-YL)butan-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as amines.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts . The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
3-Methyl-1-(10H-phenothiazin-10-YL)butan-1-one has several scientific research applications:
作用機序
The mechanism of action of 3-Methyl-1-(10H-phenothiazin-10-YL)butan-1-one involves its interaction with molecular targets and pathways within biological systems. It may act as an inhibitor or activator of specific enzymes or receptors, leading to various physiological effects . The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Comparison with Structural Analogs
Spectroscopic Properties
Phosphorescence Behavior
- Target Compound: Limited direct data on phosphorescence are provided, but structurally similar N-acylphenothiazines exhibit hypsochromic (blue) shifts in emission. For example, 1-(10H-phenothiazin-10-yl)ethan-1-one shows phosphorescence peaks at ~434–457 nm at 77 K, significantly blue-shifted compared to unsubstituted 10H-phenothiazine (λ = 500–535 nm) .
- Analog 1: (10H-Phenothiazin-10-yl)(phenyl)methanone has phosphorescence at ~540 nm (298 K), indicating that bulky aryl groups reduce hypsochromic effects compared to alkyl substituents .
Electron Density and Redox Properties
- Target Compound: Fused conjugation in the phenothiazine core (as in QPT) enhances electron delocalization, improving redox stability for applications like redox flow batteries. Natural Population Analysis (NPA) charges reveal distinct electron distribution compared to non-fused analogs .
Structural and Functional Modifications
Substituent Effects on Bioactivity
- Target Compound: No direct biological data are provided, but urea-linked analogs like 1-(3-chloro-2-oxo-4-phenylazetidin-1-yl)-3-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)urea (4a) show mild antimicrobial activity, suggesting phenothiazine derivatives with azetidinone moieties may enhance bioactivity .
- Analog 3: 1-{10-[3-(Dimethylamino)propyl]-10H-phenothiazin-2-yl}butan-1-one () incorporates a dimethylamino group, likely improving solubility and receptor binding for neurological applications .
Steric and Isomeric Variations
- Analog 4: 3,3-Dimethyl-1-(10H-phenothiazin-10-yl)butan-1-one (CAS 828266-33-7) is a structural isomer with additional methyl groups at the 3-position.
Data Tables
Table 1: Spectral and Electronic Properties
Q & A
Basic: What are the critical steps in synthesizing 3-Methyl-1-(10H-phenothiazin-10-YL)butan-1-one derivatives?
Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Step 1: React phenothiazine with a ketone-bearing alkyl halide (e.g., 3-methylbutanoyl chloride) in anhydrous solvents like DMF or THF under inert conditions .
- Step 2: Monitor reaction progress via TLC and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane eluent) .
- Step 3: Characterize products using H/C NMR and mass spectrometry (MS) to confirm structural integrity .
Advanced: How can microwave-assisted synthesis improve the efficiency of phenothiazine derivatives?
Answer:
Microwave irradiation accelerates reaction kinetics by enhancing molecular collisions. Key parameters include:
- Temperature Control: Maintain 80–120°C to avoid decomposition while ensuring complete conversion .
- Solvent Selection: Use polar solvents (e.g., DMF) to maximize microwave absorption .
- Yield Optimization: Reactions under microwave conditions reduce time from hours to minutes (e.g., synthesis of 1-(10H-phenoxazin-10-yl)ethan-1-one achieved 85% yield in 20 minutes vs. 6 hours conventionally) .
Basic: What spectroscopic techniques are essential for characterizing phenothiazine-based compounds?
Answer:
- NMR Spectroscopy: H NMR identifies proton environments (e.g., phenothiazine aromatic protons at δ 6.8–7.5 ppm; ketone carbonyls at δ 2.1–2.5 ppm). C NMR confirms carbonyl carbons (~200–210 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular formulas (e.g., [M+H] for 3-Methyl-1-(10H-phenothiazin-10-YL)butan-1-one: calc. 310.1274, obs. 310.1276) .
Advanced: How can researchers resolve contradictions in biological activity data for phenothiazine derivatives?
Answer:
- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., methyl vs. trifluoromethyl groups) and evaluate inhibitory activity against targets like histone deacetylases (HDACs) .
- Dose-Response Analysis: Use enzyme assays (e.g., fluorometric HDAC inhibition assays) to determine IC values and validate selectivity over non-target enzymes .
- Computational Modeling: Perform molecular docking to predict binding modes and explain variations in activity (e.g., steric clashes with HDAC active sites) .
Basic: What purification methods are effective for phenothiazine derivatives?
Answer:
- Recrystallization: Use ethyl acetate/hexane mixtures to isolate high-purity solids (e.g., 2-(10H-phenothiazin-10-yl)acetic acid recrystallized from ethyl acetate) .
- Column Chromatography: Optimize solvent gradients (e.g., 20–50% ethyl acetate in hexane) to separate closely eluting impurities .
Advanced: What strategies mitigate challenges in synthesizing sterically hindered phenothiazine ketones?
Answer:
- Catalyst Optimization: Use bulky ligands (e.g., tert-butylphosphine) in palladium-catalyzed coupling to reduce steric hindrance .
- Temperature Modulation: Conduct reactions at lower temperatures (e.g., 0–5°C) to stabilize intermediates and prevent side reactions .
- Solvent Effects: Employ high-boiling solvents (e.g., DMSO) to maintain solubility of sterically crowded intermediates .
Basic: How is the purity of phenothiazine derivatives validated?
Answer:
- HPLC Analysis: Use reverse-phase C18 columns with UV detection (λ = 254 nm) to confirm >98% purity .
- Melting Point Determination: Compare observed values with literature data (e.g., 127–128°C for methyl 4-[(10H-phenothiazin-10-yl)methyl]benzoate) .
Advanced: What methodologies assess the oxidative stability of phenothiazine-based compounds?
Answer:
- Accelerated Stability Testing: Expose compounds to 40°C/75% RH for 4 weeks and monitor degradation via LC-MS .
- Electrochemical Analysis: Cyclic voltammetry measures oxidation potentials (e.g., phenothiazine redox peaks at ~0.5 V vs. Ag/AgCl) to predict stability .
Basic: What are common synthetic impurities in phenothiazine derivatives?
Answer:
- Unreacted Starting Materials: Residual phenothiazine detected via TLC (Rf = 0.3 in ethyl acetate/hexane) .
- Oxidation Byproducts: Phenothiazine sulfoxides identified by MS (m/z = [M+16]) .
Advanced: How can computational tools aid in designing phenothiazine-based HDAC inhibitors?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
